molecular formula C8H15ClO4S B2546701 (4-Ethoxyoxan-4-yl)methanesulfonyl chloride CAS No. 1784632-68-3

(4-Ethoxyoxan-4-yl)methanesulfonyl chloride

Cat. No.: B2546701
CAS No.: 1784632-68-3
M. Wt: 242.71
InChI Key: OUHSOROHHSICSK-UHFFFAOYSA-N
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Preparation Methods

The synthesis of (4-Ethoxyoxan-4-yl)methanesulfonyl chloride typically involves the reaction of (4-Ethoxyoxan-4-yl)methanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The product is then purified using standard techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

(4-Ethoxyoxan-4-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

Mechanism of Action

The mechanism of action of (4-Ethoxyoxan-4-yl)methanesulfonyl chloride involves its reactivity as a sulfonyl chloride. It can react with nucleophiles to form sulfonamide, sulfonate ester, or sulfonothioate derivatives. These reactions are facilitated by the electron-withdrawing nature of the sulfonyl chloride group, which makes the carbon atom adjacent to the sulfonyl group more electrophilic and susceptible to nucleophilic attack .

Comparison with Similar Compounds

(4-Ethoxyoxan-4-yl)methanesulfonyl chloride can be compared with other sulfonyl chlorides such as:

These comparisons highlight the unique structure of this compound, which includes an oxane ring and an ethoxy group, providing distinct reactivity and applications in chemical synthesis and research .

Properties

IUPAC Name

(4-ethoxyoxan-4-yl)methanesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15ClO4S/c1-2-13-8(7-14(9,10)11)3-5-12-6-4-8/h2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUHSOROHHSICSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1(CCOCC1)CS(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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